
2-(But-2-yn-1-yloxy)-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “2-(But-2-yn-1-yloxy)-5-fluoropyrimidine” would likely involve a pyrimidine ring with a fluorine atom at the 5-position and a but-2-yn-1-yloxy group at the 2-position .Chemical Reactions Analysis
The chemical reactions of “2-(But-2-yn-1-yloxy)-5-fluoropyrimidine” would likely be influenced by the reactive sites on the molecule, which include the fluorine atom and the but-2-yn-1-yloxy group .科学的研究の応用
Fluoropyrimidine Therapy Individualization
Fluoropyrimidines, including derivatives of 5-fluorouracil, are commonly prescribed anticancer drugs. The toxicity induced by these drugs can be severe, often due to genetic polymorphisms in the enzyme dihydropyrimidine dehydrogenase (DPD), which metabolizes fluoropyrimidines. Studies have shown that individualizing fluoropyrimidine therapy based on genotyping for DPD polymorphisms, such as DPYD*2A, significantly reduces the risk of severe toxicity without compromising the efficacy of the treatment. This personalized approach has been demonstrated to improve patient safety and is considered a potential standard of care in fluoropyrimidine-based treatments (Henricks et al., 2018).
Pharmacogenetics in Treatment Safety
The implementation of pharmacogenetic testing before initiating fluoropyrimidine therapy can identify patients at risk of severe toxicity due to DPD deficiency. By adjusting doses based on DPYD genotype, clinicians can significantly mitigate the risk of life-threatening side effects. This approach is supported by guidelines from the Clinical Pharmacogenetics Implementation Consortium, which recommend dosing adjustments for patients with certain DPYD variants to enhance the safety profile of fluoropyrimidine therapy (Amstutz et al., 2018).
Enhancing Anticancer Drug Efficacy
Research on fluoropyrimidine derivatives focuses on improving their antitumor activity while minimizing toxicity. S-1, a novel oral fluoropyrimidine derivative, has shown promise in treating various cancers with lower gastrointestinal toxicity compared to other formulations. S-1 combines tegafur, a prodrug of 5-fluorouracil, with two modulators that enhance its antitumor effect and reduce side effects. This development represents a significant step forward in oral chemotherapy, offering a more convenient and potentially safer option for patients with solid tumors (Chhetri et al., 2016).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine Similar compounds have been known to target theDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the shedding of cell surface proteins, and its inhibition can affect various cellular processes.
Mode of Action
The exact mode of action of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine Based on the known targets of similar compounds, it can be hypothesized that this compound may interact with its target protein, potentially inhibiting its function and leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine Given the potential target of this compound, it could be involved in the regulation of protein shedding and related signaling pathways .
Result of Action
The molecular and cellular effects of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine Based on the potential target of this compound, it could lead to changes in protein shedding and related cellular processes .
特性
IUPAC Name |
2-but-2-ynoxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBBNIPGSQJLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=C(C=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2600295.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2600297.png)

![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)
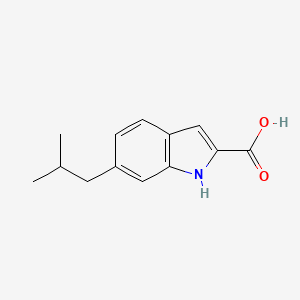
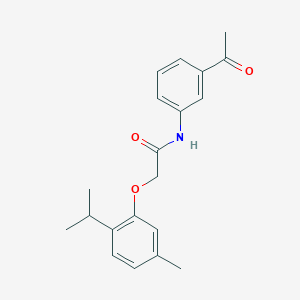
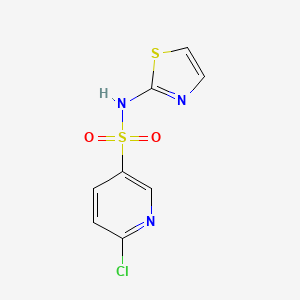
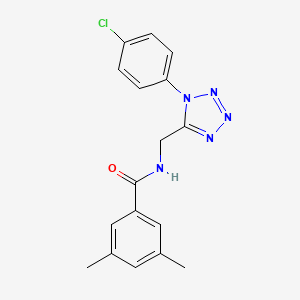
![3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2600307.png)
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)
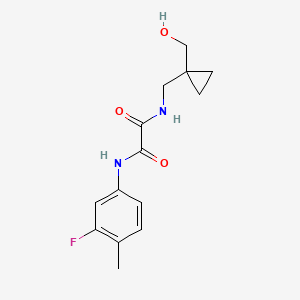
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)